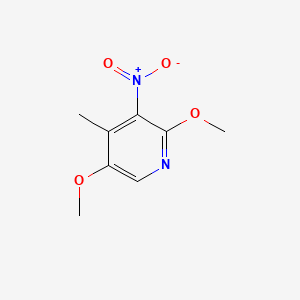

2,5-Dimethoxy-4-methyl-3-nitropyridine

Description

2,5-Dimethoxy-4-methyl-3-nitropyridine is a substituted pyridine derivative characterized by methoxy groups at positions 2 and 5, a methyl group at position 4, and a nitro group at position 3. This compound belongs to the nitropyridine family, known for their electron-deficient aromatic systems, which influence reactivity in pharmaceutical and agrochemical synthesis . For instance, 2-methoxy-4-methyl-3-nitropyridine (yield: 80%) and 2-methoxy-4-methyl-5-nitropyridine (yield: 95%) were synthesized via established protocols, highlighting the role of substituent positioning in reaction efficiency .

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

2,5-dimethoxy-4-methyl-3-nitropyridine |

InChI |

InChI=1S/C8H10N2O4/c1-5-6(13-2)4-9-8(14-3)7(5)10(11)12/h4H,1-3H3 |

InChI Key |

PDZWBCLTFRQFKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1OC)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3,5-Dimethylpyridine (Lutidine) Derivatives : These serve as common precursors for substituted nitropyridines.

- Pyridine-N-oxides : Oxidation of pyridines to their N-oxides facilitates regioselective nitration.

- Methoxylated Pyridines : Introduction of methoxy groups often occurs via methylation of hydroxy-pyridine intermediates.

Nitration via Pyridine-N-oxide Intermediates

A prominent method involves nitration of 3,5-dimethylpyridine-N-oxide derivatives to introduce the nitro group at the 4-position:

Oxidation Step : 3,5-Dimethylpyridine is oxidized to 3,5-dimethylpyridine-N-oxide using oxidants such as hydrogen peroxide or peracetic acid under controlled temperature (40–100 °C).

Nitration Step : The N-oxide is nitrated using nitrating agents such as a mixture of nitric acid and sulfuric acid or potassium nitrate in sulfuric acid. The nitration is carried out at temperatures ranging from 0 °C to 120 °C, depending on the reagent and method.

Advantages : Using pyridine-N-oxide intermediates enhances regioselectivity and yield, reducing side reactions.

Methoxylation and Methylation

Methoxy groups are introduced via methylation of hydroxy-pyridine intermediates or by nucleophilic substitution reactions on chloro- or hydroxy-substituted pyridines.

For example, methylation of 2-hydroxy-3-nitropyridine can yield 2-methoxy-3-nitropyridine.

Methylation reagents typically include dimethyl sulfate or methyl iodide in the presence of a base.

Representative Synthetic Route for this compound

While direct literature on this compound is limited, an extrapolated route based on related compounds is as follows:

Alternative Approaches

Three-Component Ring Transformation (TCRT) : Using dinitropyridone substrates with ketones and nitrogen sources (e.g., ammonia) to form nitropyridines, though more applicable to other nitropyridine derivatives.

Diazotization and Substitution : Conversion of amino-pyridine intermediates to hydroxy or methoxy derivatives via diazotization and subsequent nucleophilic substitution.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Nitration of Pyridine-N-oxides | High regioselectivity, good yields | Environmentally improved methods using potassium nitrate; continuous processes available | Requires careful temperature control; strong acids involved |

| Methylation of Hydroxy-pyridines | Straightforward methylation step | High selectivity for methoxy groups | Use of toxic methylating agents; requires prior hydroxy intermediates |

| Three-Component Ring Transformation | Versatile for nitropyridine synthesis | Can produce complex nitropyridines not accessible otherwise | More steps; less direct for this compound |

| Diazotization and Substitution | Allows functional group interconversion | Useful for introducing hydroxy or methoxy groups | Multi-step; sensitive reaction conditions |

Full Research Findings and Notes

Environmental Considerations : Replacement of fuming nitric acid with potassium nitrate in sulfuric acid significantly reduces hazardous emissions and improves operator safety.

Reaction Monitoring : High-performance liquid chromatography (HPLC) is employed to monitor reaction completion and purity.

Reaction Yields : Nitration yields for 4-nitro-3,5-dimethylpyridine-N-oxide typically range from 85% to 95% under optimized conditions.

Purification Techniques : Organic solvent extraction followed by drying and bulb tube distillation ensures high purity of the final product.

Reaction Conditions : Temperature control is critical during nitration (-5 to 50 °C preferred for diazotization; 40 to 120 °C for nitration) to prevent decomposition and side reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2,5-Dimethoxy-4-methyl-3-aminopyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: 2,5-Dimethoxy-4-carboxy-3-nitropyridine.

Scientific Research Applications

2,5-Dimethoxy-4-methyl-3-nitropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-methyl-3-nitropyridine depends on its chemical reactivity and interactions with other molecules. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents on the pyridine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Dihydropyridine Derivatives

Nicardipine Related Compound D (Bis{2-[benzyl(methyl)amino]ethyl} 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride) shares a nitroaromatic moiety but differs in core structure (dihydropyridine vs. pyridine). Key distinctions:

- Reactivity : Dihydropyridines are redox-active, whereas pyridines like 2,5-dimethoxy-4-methyl-3-nitropyridine exhibit aromatic stability.

- Applications : Nicardipine derivatives are calcium channel blockers, while nitropyridines are intermediates in heterocyclic chemistry .

Research Findings and Implications

- Synthetic Trends : Nitro positioning at C3 in pyridines generally reduces yields compared to C5, as seen in 7c (95%) vs. 7d (80%) . The target compound’s dual methoxy groups likely exacerbate this trend.

- Spectroscopic Data: Methoxy and nitro groups in analogous compounds show distinct IR (ν~NO₂: 1520–1560 cm⁻¹) and NMR (δ~3.9–4.1 ppm for OCH₃) signatures, aiding structural confirmation .

- Regulatory Relevance : Compounds like Nicardipine Related Compound D are USP reference standards, underscoring the importance of nitroaromatics in drug quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.